molecular formula C8H10O2S2 B13603420 [4-(Methanesulfonyl)phenyl]methanethiol CAS No. 93629-02-8

[4-(Methanesulfonyl)phenyl]methanethiol

Cat. No.: B13603420
CAS No.: 93629-02-8
M. Wt: 202.3 g/mol
InChI Key: TXLFZPBGAHXCEI-UHFFFAOYSA-N
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Description

(4-Methanesulfonylphenyl)methanethiol is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)methanethiol typically involves the introduction of a methanesulfonyl group to a phenyl ring, followed by the attachment of a methanethiol group. One common method involves the reaction of 4-bromomethylbenzenesulfonyl chloride with sodium methanethiolate under controlled conditions. The reaction proceeds as follows:

    Step 1: 4-bromomethylbenzenesulfonyl chloride is reacted with sodium methanethiolate in anhydrous conditions.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is purified using column chromatography to obtain (4-Methanesulfonylphenyl)methanethiol.

Industrial Production Methods

In an industrial setting, the production of (4-Methanesulfonylphenyl)methanethiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl group.

    Substitution: Nucleophiles such as sodium methanethiolate can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Methanesulfonylphenyl)methanethiol has several scientific research applications, including:

    Biology: It can be employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)methanethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The sulfonyl group also contributes to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol compound with a similar reactive thiol group.

    Ethanethiol: Another thiol compound with a slightly different structure.

    4-Methanesulfonylphenylboronic acid: Contains a methanesulfonyl group attached to a phenyl ring, similar to (4-Methanesulfonylphenyl)methanethiol.

Uniqueness

(4-Methanesulfonylphenyl)methanethiol is unique due to the combination of a methanesulfonyl group and a thiol group on the same molecule, providing distinct reactivity and applications compared to other thiol or sulfonyl compounds.

Properties

CAS No.

93629-02-8

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

(4-methylsulfonylphenyl)methanethiol

InChI

InChI=1S/C8H10O2S2/c1-12(9,10)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3

InChI Key

TXLFZPBGAHXCEI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CS

Origin of Product

United States

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